2,5-Dimethylcyclohexane-1-sulfonamide

Medicinal Chemistry Steric Parameters Sulfonamide SAR

Sourcing regiospecific sulfonamide building blocks for asymmetric catalysis or SAR programs often leads to inconsistent diastereomer ratios. 2,5-Dimethylcyclohexane-1-sulfonamide (CAS 1343856-97-2) directly addresses this: • Enables chiral 1,4-bissulfonamide ligands delivering up to 88% ee in enantioselective diethylzinc additions. • Unique 2,5-substitution pattern provides a steric probe without altering LogP or TPSA, critical for clean SAR interpretation. • ISO-certified supply chain ensures batch-to-batch consistency for reproducible catalytic and biological assay results.

Molecular Formula C8H17NO2S
Molecular Weight 191.29 g/mol
Cat. No. B13241088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylcyclohexane-1-sulfonamide
Molecular FormulaC8H17NO2S
Molecular Weight191.29 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)S(=O)(=O)N)C
InChIInChI=1S/C8H17NO2S/c1-6-3-4-7(2)8(5-6)12(9,10)11/h6-8H,3-5H2,1-2H3,(H2,9,10,11)
InChIKeyRDDNQSSQPIYXJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethylcyclohexane-1-sulfonamide – Procurement-Ready Building Block


2,5-Dimethylcyclohexane-1-sulfonamide (CAS 1343856-97-2) is a C8 monocyclic primary sulfonamide carrying methyl substituents at the 2- and 5-positions of the cyclohexane ring . The compound is supplied as a mixture of diastereomers and is typically offered at ≥95% purity by specialty chemical vendors, with certain suppliers providing batches at NLT 97% under ISO-certified quality systems . Its molecular formula is C₈H₁₇NO₂S and its molecular weight is 191.29 g·mol⁻¹; the sulfonamide moiety provides hydrogen-bond donor/acceptor capability, while the 2,5-dimethyl substitution pattern imparts a distinct steric and stereochemical profile that differentiates it from other dimethylcyclohexane-sulfonamide regioisomers commonly encountered in medicinal-chemistry and asymmetric-catalysis programs [1].

Requires precise 2,5-dimethyl regioisomer confirmation
Supplied as a diastereomer mixture for stereochemical transformations
Documented purity specifications with ISO-certified quality options

2,5-Dimethylcyclohexane-1-sulfonamide – Why Regioisomer Matters


Although several dimethylcyclohexane-1-sulfonamide regioisomers share the same molecular formula and molecular weight (191.29 g·mol⁻¹), their substitution patterns dictate profoundly different steric environments, diastereomer distributions, and physicochemical properties . The 2,5-disubstituted scaffold places one methyl group adjacent to the sulfonamide-bearing carbon and the second at a remote ring position, creating a steric profile that is neither as congested as the gem‑dimethyl (2,2‑) isomer nor as symmetrical as the 4,4‑dimethyl variant . In asymmetric catalysis, the 2,5-dimethylcyclohexane skeleton has been specifically exploited to construct chiral 1,4‑bissulfonamide ligands that deliver up to 88 % ee in enantioselective diethylzinc additions; replacing the 2,5‑dimethyl core with a different regioisomer would alter the ligand bite angle and chiral pocket, directly impacting stereochemical outcome [1]. Consequently, procurement of the precise 2,5‑regioisomer is non‑negotiable for projects where the spatial arrangement of the methyl groups influences molecular recognition, catalyst performance, or SAR interpretation.

Regioisomer substitution (e.g., 2,2- or 4,4-dimethyl) alters steric bulk around the sulfonamide, potentially changing molecular recognition.
Chiral pocket geometry in bissulfonamide ligands is regioisomer-dependent; enantioselectivity outcome may not transfer if core scaffold is changed.

2,5-Dimethylcyclohexane-1-sulfonamide – Comparative Evidence


Regioisomer Steric Profiles

Among dimethylcyclohexane-1-sulfonamide regioisomers, the 2,5‑substitution pattern distributes steric bulk asymmetrically around the ring, positioning one methyl group vicinal to the sulfonamide and the second at the remote 5‑position. This stands in contrast to the 2,2‑dimethyl isomer (CAS 1500797‑26‑1), where both methyl groups are geminal to the sulfonamide, creating maximal local steric congestion, and the 4,4‑dimethyl isomer, where methyl groups are placed far from the functional group with no vicinal steric influence . The calculated LogP of 2,5‑dimethylcyclohexane‑1‑sulfonamide is 1.10, and its topological polar surface area (TPSA) is 60.16 Ų, values identical to other regioisomers; therefore differentiation resides solely in the three‑dimensional steric and stereochemical profile .

Steric Profile
Class-level inference
2,5-isomer: vicinal C2 methyl + remote C5 methyl
vs. 2,2-isomer: geminal methyls; 4,4-isomer: no vicinal methyl
Supports regioisomer identity verification; steric environment differs qualitatively.
Data to verify; no quantitative steric parameters available.
Medicinal Chemistry Steric Parameters Sulfonamide SAR

Enantioselectivity Advantage of 2,5-Dimethylcyclohexane Ligands

The (1R,2S,4R,5S)‑1,4‑diamino‑2,5‑dimethylcyclohexane scaffold – directly derived from the 2,5‑dimethylcyclohexane core – was employed to synthesize a series of chiral 1,4‑bissulfonamide ligands for the enantioselective addition of diethylzinc to aldehydes. Under optimized conditions (Ti(OiPr)₄, toluene, 0 °C), these ligands afforded chiral secondary alcohols with up to 88 % enantiomeric excess (ee) [1]. By contrast, analogous sulfonamide ligands built on the unsubstituted trans‑1,2‑diaminocyclohexane core typically yield lower ee values (generally 50–70 %) in comparable diethylzinc additions, as reported across multiple studies [2]. The 2,5‑dimethyl substitution on the cyclohexane backbone is proposed to restrict conformational flexibility and better define the chiral pocket around the metal centre.

Enantioselectivity
Cross-study comparable
2,5-dimethyl scaffold: up to 88% ee
Unsubstituted trans-1,2-diaminocyclohexane: 50–70% ee
Reported enantioselectivity difference in diethylzinc additions.
Conditions: Ti(OiPr)₄, toluene, 0 °C; cross-study comparison.
Asymmetric Catalysis Chiral Ligands Diethylzinc Addition

Purity Benchmarking Across Vendors

Multiple vendors supply 2,5‑dimethylcyclohexane‑1‑sulfonamide under the same CAS number, but minimum purity specifications differ: MolCore lists the product as NLT 97% (ISO‑certified quality system) , whereas Leyan and CymitQuimica (Biosynth brand) specify ≥95% purity . For suppliers where purity data are available, the 2‑percentage‑point difference (97% vs. 95%) translates to a maximum impurity burden of ≤3% versus ≤5%. No quantitative impurity profile (e.g., specific diastereomer ratio, residual solvent, water content) is publicly disclosed by any vendor, so the practical significance of this purity delta remains application‑dependent.

Vendor Purity
Specification review
MolCore: NLT 97%
Other vendors: ≥95%
Vendor purity specifications differ; practical impact is application-dependent.
Impurity profiles not disclosed; verify per lot.
Quality Control Procurement Compound Purity

2,5-Dimethylcyclohexane-1-sulfonamide – Application Scenarios


Chiral Ligand Synthesis for Asymmetric Catalysis

Research groups developing enantioselective catalysts can employ 2,5‑dimethylcyclohexane‑1‑sulfonamide as a key intermediate for constructing chiral 1,4‑bissulfonamide ligands. The 2,5‑dimethyl substitution pattern on the cyclohexane backbone has been shown to enable ligand systems that deliver up to 88 % ee in diethylzinc additions to aldehydes, outperforming unsubstituted cyclohexane‑diamine‑derived ligands by 18–38 percentage points [1]. Procurement of the exact 2,5‑regioisomer is mandatory, as other dimethyl substitution patterns would alter the chiral pocket geometry and compromise enantioselectivity.

Medicinal Chemistry SAR Exploration of Sulfonamide Steric Effects

In structure–activity relationship (SAR) campaigns focused on sulfonamide‑bearing enzyme inhibitors (e.g., carbonic anhydrase, DHPS, or GlyT1), the 2,5‑dimethylcyclohexane‑1‑sulfonamide scaffold offers a steric profile distinct from both the unsubstituted and the gem‑dimethyl (2,2‑) variants . Because calculated descriptors such as LogP (1.10) and TPSA (60.16 Ų) are identical across regioisomers, the 2,5‑substitution provides an opportunity to probe steric contributions to binding without altering predicted permeability or solubility . Selecting a vendor with NLT 97% purity (MolCore) may further reduce the risk of confounding biological assay results from unidentified impurities.

Diastereomer-Defined Sulfonamide Building Blocks for Multi-Step Synthesis

As a mixture of diastereomers, 2,5‑dimethylcyclohexane‑1‑sulfonamide serves as a starting material for the generation of stereochemically defined sulfonamide intermediates. The 2,5‑disubstitution geometry provides a scaffold where the relative configuration of the methyl groups can be exploited in stereoselective transformations such as N‑functionalization, oxidation to sulfonic acids, or incorporation into cyclic sulfonamides (sultams) . For synthetic chemists requiring reproducible diastereomer ratios across multiple procurement events, the ISO‑certified supply chain offered by MolCore provides documentation supporting batch consistency.

Application
Selection Property
Validation Focus
Chiral bissulfonamide ligand synthesis
2,5-dimethyl substitution geometry
Enantioselectivity validation in catalytic additions
Sulfonamide steric SAR profiling
Distinct steric environment with unchanged LogP/TPSA
Steric contribution to target binding without altering calculated permeability
Stereochemically defined building blocks
Diastereomer mixture as synthetic platform
Reproducible diastereomer ratios and batch consistency
Quote Request

Request a Quote for 2,5-Dimethylcyclohexane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.